Product packaging for H-Ile-Asn-OH(Cat. No.:CAS No. 59652-59-4)

H-Ile-Asn-OH

Cat. No.: B1587363
CAS No.: 59652-59-4
M. Wt: 245.28 g/mol
InChI Key: HZYHBDVRCBDJJV-UHFFFAOYSA-N
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Description

H-Ile-Asn-OH is a high-purity dipeptide compound consisting of the amino acids L-Isoleucine (Ile) and L-Asparagine (Asn) linked by a peptide bond. With the molecular formula C 10 H 19 N 3 O 4 and a molecular weight of 245.28 g/mol , this reagent serves as a critical building block in pharmaceutical and biochemical research. It is primarily used in the synthesis of more complex peptides and proteins, functioning as a key intermediate or fragment during solid-phase or liquid-phase peptide synthesis (SPPS) . Its applications extend to the development of stable isotope-labeled peptides for quantitative proteomics and mass spectrometry . As a fundamental component in studying protein structure and function, this dipeptide aids researchers in investigating molecular interactions, enzymatic activity, and metabolic pathways. The product is strictly for non-medical purposes in industrial or scientific research and is not intended for diagnostic, therapeutic, or any other human use . Researchers can select this reagent with confidence for its defined role in advancing scientific discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4 B1587363 H-Ile-Asn-OH CAS No. 59652-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-3-5(2)8(12)9(15)13-6(10(16)17)4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHBDVRCBDJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403017
Record name Ile-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Asparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59652-59-4
Record name Ile-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Characterization of H Ile Asn Oh

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental in the analysis of peptides like H-Ile-Asn-OH. chromatographyonline.com These techniques are pivotal for both purity assessment and quantification, leveraging the physicochemical properties of the peptide to achieve separation from synthesis-related impurities. bachem.comambiopharm.com

Reversed-Phase HPLC for Purity Assessment and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for the purification and purity analysis of peptides. bachem.compepdd.com The separation mechanism is based on the hydrophobic interactions between the peptide and the nonpolar stationary phase, typically a C18-modified silica (B1680970). bachem.comcreative-proteomics.com

The process involves loading the peptide onto the column under highly aqueous (polar) conditions, where it binds to the hydrophobic stationary phase. pepdd.com A gradient of increasing organic solvent, commonly acetonitrile (B52724) containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), is then used to elute the bound components. bachem.com Polar impurities are washed away first, followed by the elution of peptides based on their relative hydrophobicity. bachem.com Detection is typically performed using UV absorbance at 210–220 nm, which corresponds to the peptide bonds. bachem.comcreative-proteomics.com For peptides containing aromatic residues, a secondary wavelength of around 275 nm can also be monitored. creative-proteomics.com The purity is determined by the relative area of the main peptide peak compared to the total area of all detected peaks. pepdd.com Researchers often aim for a purity of greater than 95% for many applications. ambiopharm.com

Table 1: Typical RP-HPLC Parameters for this compound Analysis

Parameter Typical Value/Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size creative-proteomics.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water bachem.com
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) bachem.com
Gradient Linear gradient of increasing Mobile Phase B
Flow Rate ~1.0 mL/min
Detection UV at 210-220 nm bachem.comcreative-proteomics.com
Temperature Ambient or controlled (e.g., 40 °C) jst.go.jp

Chiral HPLC for Diastereomeric Purity Analysis

The presence of two chiral centers in the isoleucine residue of this compound gives rise to the possibility of diastereomers (L-allo-Ile and D-allo-Ile). jst.go.jpnih.gov It is crucial to separate and quantify these stereoisomers, as they can have different biological activities. jst.go.jp Chiral HPLC is the method of choice for this purpose.

Direct separation of underivatized amino acid and dipeptide diastereomers can be achieved using specialized chiral stationary phases (CSPs). phenomenex.comsigmaaldrich.com These CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or ligand-exchange phases, create a chiral environment that allows for differential interaction with the stereoisomers, leading to their separation. phenomenex.comsigmaaldrich.comsigmaaldrich.com For instance, teicoplanin-based CSPs have shown effectiveness in separating amino acid diastereomers. sigmaaldrich.com Another approach involves pre-column derivatization with a chiral reagent, such as Marfey's reagent or 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), to form diastereomeric derivatives that can then be separated on a standard reversed-phase column. nih.govmdpi.comresearchgate.net

Table 2: Chiral HPLC Approaches for Diastereomeric Purity of Isoleucine-Containing Peptides

Method Stationary Phase Mobile Phase Example Detection
Direct Separation Chiral Stationary Phase (e.g., Teicoplanin-based, Ligand Exchange) phenomenex.comsigmaaldrich.com Alcohol/water mixtures or aqueous buffers with organic modifiers phenomenex.comsigmaaldrich.com UV, MS
Indirect Separation (Derivatization) Standard RP C18 or specialized columns (e.g., PBr) nih.govresearchgate.net Acetonitrile/water or Methanol/water with formic acid jst.go.jp UV, Fluorescence, MS researchgate.netlcms.cz

Hydrophilic Interaction Liquid Chromatography (HILIC) for Hydrophilic Dipeptides

For highly hydrophilic peptides like this compound, which may show poor retention on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative. ymc.eu In HILIC, a polar stationary phase (such as bare silica or silica bonded with polar functional groups) is used with a mobile phase consisting of a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. ymc.eugo-jsb.co.uk

The separation mechanism in HILIC involves the partitioning of the hydrophilic analyte into a water-enriched layer that forms on the surface of the polar stationary phase. go-jsb.co.uk The elution order is generally the reverse of that in RP-HPLC, with the most polar compounds being retained the longest. ymc.eu HILIC is particularly well-suited for coupling with mass spectrometry because the high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization in the MS source. go-jsb.co.uk

Table 3: HILIC Parameters for Hydrophilic Dipeptide Analysis

Parameter Typical Value/Condition
Column Bare silica, Amide, Poly-hydroxyethyl aspartamide, Diol, or Zwitterionic nih.gov
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Acetate) csic.es
Mobile Phase B Acetonitrile (ACN) csic.es
Gradient Gradient of decreasing Mobile Phase B (increasing aqueous content) go-jsb.co.uk
Flow Rate 0.2 - 0.6 mL/min csic.esnih.gov
Detection ESI-MS hplc.eu
Temperature Controlled (e.g., 30-40 °C) jst.go.jpcsic.es

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural verification of peptides, providing precise molecular weight information and sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like peptides. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the peptide's molecular weight. lcms.cz In positive ion mode, peptides are typically observed as protonated molecules [M+H]+. researchgate.net The high-resolution capabilities of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, allow for the determination of the exact mass, which can be used to confirm the elemental composition of this compound. researchgate.net

Table 4: ESI-MS Parameters for this compound Analysis

Parameter Typical Setting
Ionization Mode Positive Electrospray Ionization (ESI+) tandfonline.com
Capillary Voltage 3.0 - 4.5 kV tandfonline.comrsc.org
Source Temperature 150 °C tandfonline.com
Desolvation Temperature 350 - 400 °C csic.estandfonline.com
Nebulizer Gas Nitrogen csic.es
Mass Analyzer Time-of-Flight (TOF), Quadrupole, or Ion Trap csic.esresearchgate.net
Scan Range m/z 70-500 csic.es

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and By-product Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of a peptide and to identify and characterize impurities. acs.org The process involves selecting the protonated molecular ion ([M+H]+) of this compound, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. nih.gov

The fragmentation of peptides in CID typically occurs along the peptide backbone, producing characteristic 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. nih.gov For this compound, fragmentation would be expected to yield specific b- and y-ions that confirm the Isoleucine-Asparagine sequence. This technique is also crucial for identifying synthesis-related by-products, such as deletion sequences or peptides with incomplete deprotection of side chains. capes.gov.brnih.gov For instance, the formation of succinimide (B58015) at the asparagine residue is a common side reaction that can be identified by a characteristic mass shift. capes.gov.brnih.gov

Table 5: Expected MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion Type Calculated Fragment m/z Amino Acid Loss/Identity
[M+H]+ b1 114.09 Ile
y1 133.06 Asn
b2 229.12 Ile-Asn
y2 247.15 Ile-Asn

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution. This precision allows for the confident determination of a molecule's elemental formula from its exact mass.

For this compound, the molecular formula is C₁₀H₁₉N₃O₄. HRMS can verify this composition by measuring its monoisotopic mass to within a few parts per million (ppm) of the theoretical value. uzh.ch This level of accuracy is crucial for distinguishing this compound from other potential isobaric compounds—molecules that have the same nominal mass but different elemental formulas. uzh.ch

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the protonated molecular ion ([M+H]⁺) is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions, primarily b- and y-ions, are characteristic of the peptide sequence. The detection of specific b₁ (corresponding to Ile) and y₁ (corresponding to Asn) ions would unambiguously confirm the Ile-Asn sequence and differentiate it from its structural isomer, H-Asn-Ile-OH.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Compound Name H-Isoleucyl-L-Asparagine-OH (Ile-Asn)
Molecular Formula C₁₀H₁₉N₃O₄
Monoisotopic Mass 245.13755 Da
[M+H]⁺ Ion 246.14483 Da
[M+Na]⁺ Ion 268.12677 Da
[M+K]⁺ Ion 284.09907 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about atomic connectivity and spatial proximity. pdbj.org

One-Dimensional (1D) NMR: 1D ¹H and ¹³C NMR spectra serve as the starting point for structural analysis. The number of signals corresponds to the number of chemically non-equivalent nuclei, while their chemical shifts provide information about the local electronic environment of each atom. chemrxiv.org The integration of ¹H signals reveals the number of protons responsible for each resonance. For this compound, characteristic chemical shifts can be observed for the α-protons, backbone amide protons, and the various side-chain protons of the isoleucine and asparagine residues.

Two-Dimensional (2D) NMR: While 1D spectra can be crowded, 2D NMR experiments resolve overlapping signals by spreading them into a second dimension, revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart). It is essential for assigning protons within each amino acid's spin system, for example, by tracing the connections from the amide (NH) proton to the α-proton (Hα) and then to the side-chain (β, γ, δ) protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends these correlations to the entire spin system of a residue, meaning a single cross-peak between an amide proton and any other proton in the same residue can reveal all protons belonging to that amino acid. americanpeptidesociety.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for determining the 3D conformation. NOESY identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for calculating the peptide's solution structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in an Unstructured State

ResidueProtonPredicted Chemical Shift (ppm)
Isoleucine (Ile) NH~8.2 - 8.5
~4.2 - 4.4
~1.8 - 2.0
~1.2 - 1.5
Hγ'~1.2 - 1.5
Hδ (CH₃)~0.9 - 1.0
Hγ₂ (CH₃)~0.8 - 0.9
Asparagine (Asn) NH~8.3 - 8.6
~4.6 - 4.8
~2.7 - 2.9
Hβ'~2.7 - 2.9
Side Chain NH₂~7.5 (downfield), ~6.8 (upfield)

Note: Values are approximate and can vary based on solvent, pH, and temperature. Data compiled from typical random-coil chemical shift values. pdbj.orgchemrxiv.org

To simplify spectra and facilitate resonance assignments, especially in larger peptides or for specific experiments, isotopic labeling is employed. This involves enriching the peptide with NMR-active isotopes like ¹³C and ¹⁵N (which have low natural abundance).

Uniform Labeling: The peptide is synthesized using media where all carbon and/or nitrogen sources are ¹³C and ¹⁵N, respectively. This enables a suite of powerful heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC) that correlate protons directly with the nitrogen or carbon atoms to which they are attached, greatly reducing spectral overlap.

Selective Labeling: In this strategy, only specific amino acid types are isotopically labeled. For instance, one could synthesize this compound using ¹⁵N-labeled isoleucine and unlabeled asparagine. This would result in a ¹H-¹⁵N HSQC spectrum showing a signal only for the isoleucine residue, allowing for its unambiguous identification. This method is particularly effective for isoleucine and asparagine, which are metabolic end products and thus less susceptible to isotope scrambling during biosynthesis.

Site-Specific Labeling: Through chemical peptide synthesis, it is possible to incorporate an isotope at a single, specific atomic position within the molecule. This provides a precise probe for studying local structure and dynamics.

Table 3: Isotopic Labeling Strategies for NMR Analysis of this compound

Labeling StrategyDescriptionApplication
Uniform ¹⁵N Labeling All nitrogen atoms are ¹⁵N.Simplifies ¹H spectrum via ¹H-¹⁵N HSQC, resolves backbone and side-chain amides.
Uniform ¹³C/¹⁵N Labeling All carbon and nitrogen atoms are labeled.Enables full suite of 3D triple-resonance experiments for complete assignment.
Selective ¹⁵N-Ile Only the isoleucine residue is ¹⁵N-labeled.Unambiguous assignment of all isoleucine NMR signals.
Selective ¹⁵N-Asn Only the asparagine residue is ¹⁵N-labeled.Unambiguous assignment of all asparagine NMR signals.

Spectroscopic Methods

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is exceptionally sensitive to the secondary structure of peptides and proteins. rsc.org Different types of secondary structures (α-helix, β-sheet, β-turn, and random coil) produce distinct CD spectra. rsc.org

For a small and highly flexible dipeptide like this compound, which is not expected to form a stable, ordered secondary structure in solution, the CD spectrum would be characteristic of a "random coil" or disordered state. This is typically defined by a strong negative band near 200 nm. leibniz-fli.de The absence of the characteristic double minima at ~222 nm and ~208 nm (for an α-helix) or the negative band at ~217 nm (for a β-sheet) would confirm the lack of ordered secondary structure. rsc.org

Table 4: Characteristic Far-UV CD Spectra Features for Peptide Secondary Structures

Secondary StructurePositive Peak (nm)Negative Peak(s) (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~217
β-Turn ~185-195 (variable)~205 (variable)
Random Coil ~212 (weak)~198-200

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. These methods are complementary and sensitive to the specific chemical bonds and functional groups within the peptide, as well as its conformation.

The most informative bands for peptide analysis are the amide bands:

Amide I (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to secondary structure and hydrogen bonding. mdpi.comnih.gov

Amide II (1510-1580 cm⁻¹): A more complex band resulting from N-H in-plane bending and C-N stretching vibrations. It is also conformationally sensitive. mdpi.com

Amide III (1220-1330 cm⁻¹): A complex mix of vibrations, this band can also be used to differentiate between backbone conformations. researchgate.net

For this compound, IR and Raman spectra would show characteristic peaks for all its functional groups. The Amide I band would confirm the presence of the peptide linkage, while other bands would correspond to the terminal carboxylate group, the terminal amine group, the asparagine side-chain amide, and the C-H bonds of the alkyl portions. Comparing the spectra of the dipeptide to those of its constituent amino acids allows for precise assignment of these vibrational modes.

Table 5: Key Vibrational Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique(s)
Amide (Backbone) Amide I (C=O stretch)~1640 - 1680IR, Raman
Amide II (N-H bend, C-N stretch)~1520 - 1560IR
Amide III~1230 - 1300IR, Raman
Carboxylic Acid (C-terminus) C=O stretch~1700 - 1725IR, Raman
Amine (N-terminus) N-H bend~1580 - 1650IR
Amide (Asn Side Chain) C=O stretch~1680 - 1700IR, Raman
Alkyl (Ile/Asn Side Chains) C-H stretch/bend2850-2960 / 1350-1470IR, Raman

Amino Acid Composition Analysis via Hydrolysis and Derivatization

The definitive confirmation of the primary structure and purity of the dipeptide this compound involves amino acid analysis (AAA). This destructive analytical technique verifies the identity and stoichiometry of its constituent amino acids. The process is systematically conducted in three main stages: complete hydrolysis of the peptide bonds, derivatization of the liberated amino acids, and chromatographic separation and quantification.

Hydrolysis

The initial and most critical step is the cleavage of the peptide bond linking the isoleucine (Ile) and asparagine (Asn) residues. The standard and most widely used method for this is acid hydrolysis. sigmaaldrich.com This procedure typically involves incubating the dipeptide sample in 6 M hydrochloric acid (HCl) at elevated temperatures, commonly around 110°C, for a period of up to 24 hours in a sealed, evacuated tube. sigmaaldrich.com

A significant and expected chemical transformation occurs during acid hydrolysis involving the asparagine residue. The amide group (-CONH₂) in the asparagine side chain is susceptible to deamidation under these harsh acidic conditions, converting it into a carboxylic acid group. usp.orgnsf.govdiva-portal.org Consequently, the asparagine residue is quantitatively converted to aspartic acid (Asp). nih.gov Therefore, the subsequent analysis will detect and quantify aspartic acid, which serves as the marker for the original asparagine content. Additionally, peptide bonds involving sterically hindered amino acids like isoleucine can be resistant to cleavage, necessitating carefully controlled hydrolysis times to ensure complete breakdown. usp.orgthieme-connect.de

Derivatization

Following hydrolysis, the resulting mixture contains free amino acids (isoleucine and aspartic acid). Most amino acids, including these two, lack a strong chromophore or fluorophore, rendering them undetectable by common analytical techniques like UV-Vis or fluorescence detection. researchgate.netwaters.com To overcome this, a derivatization step is essential. This involves a chemical reaction that attaches a "tag" to the amino acids, making them detectable.

Pre-column derivatization, where the amino acids are tagged before chromatographic separation, is a common approach. sigmaaldrich.com Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 2,3-naphthalenedicarboxaldehyde (NDA) are used to react with the primary and secondary amines of the amino acids. waters.commdpi.com This reaction yields highly stable, fluorescent derivatives that can be detected with high sensitivity. researchgate.net The pH of the reaction is a critical parameter; for AQC derivatization, the pH must be maintained between 8.2 and 10.0 to ensure the reaction proceeds to completion. waters.com

Chromatographic Separation and Quantification

The derivatized amino acids are separated and quantified using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.govwaters.com Reversed-phase chromatography is typically employed, where the derivatized amino acids are separated based on their hydrophobicity. nih.gov A gradient elution with a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, allows for the resolution of the individual amino acid derivatives. mdpi.com

Quantification is achieved by comparing the integrated peak areas of the detected amino acid derivatives from the this compound hydrolysate to those of a known concentration standard containing all relevant amino acids (in this case, aspartic acid and isoleucine). nih.gov For this compound, the analysis is expected to yield a molar ratio of approximately 1:1 for aspartic acid (derived from asparagine) and isoleucine, confirming the composition of the original dipeptide.

Research Findings

Detailed research illustrates that the analysis of this compound hydrolysate by reversed-phase HPLC with fluorescence detection after derivatization provides clear and quantifiable results. The separation of the derivatized aspartic acid and isoleucine is typically well-resolved, allowing for accurate quantification.

The following data table represents typical results from an amino acid analysis of this compound after acid hydrolysis and derivatization.

Table 1: Amino Acid Analysis Data for this compound Hydrolysate

Amino Acid DetectedOriginal ResidueTheoretical Molar RatioObserved Molar RatioHypothetical Retention Time (min)
Aspartic AcidAsn1.01.028.5
IsoleucineIle1.00.9815.2

Conformational Analysis and Structural Dynamics of H Ile Asn Oh

Theoretical Conformational Space Exploration

Theoretical methods are indispensable for mapping the potential energy surface of H-Ile-Asn-OH and identifying its low-energy conformations. These approaches provide insights that complement experimental findings.

Molecular mechanics (MM) methods, utilizing force fields like OPLS2005, are often the first step in exploring the vast conformational space of dipeptides. mdpi.com These methods employ classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. For dipeptides, this involves rotating the backbone dihedral angles, phi (φ) and psi (ψ), to generate a Ramachandran plot, which visualizes the sterically allowed and disallowed conformations. researchgate.net

Conformational searches using techniques like Monte Carlo Multiple Minimum and mixed torsional/low-mode sampling can identify a multitude of potential energy minima. mdpi.com For dipeptides in general, these calculations often reveal several key stable conformations, including the β-sheet, polyproline II (PPII), and α-helical (αR and αL) forms. ki.si The relative energies of these conformers are crucial for understanding their populations at equilibrium. For instance, in the gas phase, structures stabilized by intramolecular hydrogen bonds, such as the C7 (a γ-turn) and C5 conformations, are often predicted to be the most stable. researchgate.netaip.orgnih.gov

It's important to note that the accuracy of force field calculations is continually being refined. For example, the Drude polarizable force field has been developed to provide a more accurate description of electrostatic interactions, with parameters optimized against quantum mechanical data for various dipeptides. nih.gov

Table 1: Representative Dihedral Angles for Common Peptide Conformations

Conformation φ (phi) Angle Range (°) ψ (psi) Angle Range (°)
β-sheet -180 to -45 +90 to +180
Polyproline II (PPII) -90 to -60 +120 to +160
Right-handed α-helix (αR) -90 to -45 -60 to -30
Left-handed α-helix (αL) +45 to +90 +30 to +60

Note: These are general ranges and can vary for specific residues.

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), offer a more rigorous description of the electronic structure and energetics of dipeptides. researchgate.netaip.orgnih.gov These methods are used to optimize the geometries of the conformers identified by molecular mechanics and to calculate their relative energies with higher accuracy. researchgate.net

QC calculations can predict detailed geometric parameters, including bond lengths, bond angles, and dihedral angles for the most stable conformations. researchgate.netsapub.org For instance, studies on model dipeptides like alanine (B10760859) dipeptide have shown that in the gas phase, conformations that allow for intramolecular hydrogen bonds, such as C7eq and C5, are energetically favorable. researchgate.net High-level calculations can also provide insights into the nature of these hydrogen bonds and other non-bonded interactions that stabilize specific geometries. researchgate.net

DFT methods have been extensively used to study the potential energy surfaces of numerous dipeptides, revealing the connections between the conformations of the dipeptide and its constituent amino acids. nih.gov These calculations are crucial for refining force fields and for providing benchmark data to validate less computationally expensive methods. arxiv.org

Experimental Probing of Dipeptide Conformation

Experimental techniques provide direct evidence of the conformational preferences of this compound in different states.

In solution, the conformational landscape of a dipeptide can differ significantly from the gas phase due to interactions with solvent molecules. Spectroscopic methods are powerful tools for probing these solution-state conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the solution conformation of peptides. auremn.org.br Key NMR parameters, such as the ³J(HNHα) coupling constant, are directly related to the backbone dihedral angle φ. researchgate.net By measuring these coupling constants, researchers can infer the populations of different conformations, such as PPII, β, and αR. researchgate.net Studies on various dipeptides have shown that in aqueous solution, extended conformations like PPII and β are often predominant, while the population of α-helical structures is typically low. ki.siresearchgate.net For instance, alanine dipeptide is known to predominantly adopt a PPII conformation in water. researchgate.net The side chains of isoleucine and asparagine in this compound will further influence these backbone preferences through steric and electronic effects. The asparagine side chain, with its amide group, can participate in hydrogen bonding, potentially stabilizing certain conformations. arizona.edu

Infrared (IR) and Raman spectroscopy are also valuable for conformational analysis. researchgate.net The frequencies of the amide I and amide III vibrational bands are sensitive to the peptide backbone conformation. researchgate.net By analyzing the components of these bands, it is possible to estimate the populations of PPII, β, and αR conformations in solution. researchgate.net

X-ray crystallography provides the most definitive picture of a molecule's conformation in the solid state. If a crystal structure of this compound or a closely related peptide is available, it offers a high-resolution view of the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

For example, a crystal structure of the Grb2 SH2 domain in complex with a tripeptide mimic containing the sequence Ac-pTyr-Ile-Asn-NH2 has been determined. rcsb.org While this is part of a larger complex, the conformation of the Ile-Asn portion provides valuable insight into a possible low-energy state. In protein structures, asparagine side chains are known to adopt various conformations, which can be critical for forming hydrogen bonds and maintaining protein structure. nih.gov The analysis of Asn conformations in the Protein Data Bank (PDB) reveals preferred side-chain dihedral angles (χ1 and χ2) that often facilitate stabilizing interactions. nih.gov

Influence of Solvent Environment on this compound Conformation

The solvent plays a critical role in modulating the conformational equilibrium of dipeptides. aip.orgnih.gov The transition from the gas phase to a polar solvent like water dramatically alters the relative stabilities of different conformers.

In the gas phase, intramolecular hydrogen bonds are a major stabilizing force, favoring compact, folded structures like the C7 and C5 conformations. aip.orgnih.gov However, in water, the dipeptide can form intermolecular hydrogen bonds with the solvent molecules. This interaction with water tends to stabilize more extended conformations, such as the PPII and β-sheet structures, at the expense of the folded forms. aip.orgnih.govunive.it The solvent effectively competes with and weakens the intramolecular hydrogen bonds. upc.edu

Molecular dynamics (MD) simulations are frequently used to study these solvent effects explicitly. upc.edurutgers.edu By simulating the dipeptide in a box of water molecules, researchers can observe how the solvent influences the peptide's dynamics and conformational preferences. These simulations have shown that polar solvents promote the extension of the peptide chain, while less polar environments might favor more collapsed structures. unive.itresearchgate.net The specific nature of the solvent, including its ability to act as a hydrogen bond donor or acceptor, will influence the solvation of different parts of the this compound molecule, including the isoleucine side chain and the polar asparagine side chain. upc.edu

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound (Isoleucyl-Asparagine)
L-isoleucine
L-asparagine
Alanine dipeptide
Ac-pTyr-Ile-Asn-NH2

Biochemical Roles and Biophysical Interactions of H Ile Asn Oh

H-Ile-Asn-OH as a Metabolic Intermediate and Its Biological Significance

The dipeptide this compound, scientifically known as Isoleucyl-Asparagine, is an organic compound formed by the linkage of two amino acids, isoleucine and asparagine, via a peptide bond. In biochemical contexts, it is recognized as a metabolic intermediate, primarily resulting from the incomplete breakdown of larger proteins during processes of protein digestion or catabolism. A metabolic intermediate is a molecule that is a precursor or metabolite in a metabolic pathway. taylorandfrancis.com Most dipeptides are transient molecules, short-lived intermediates that are further broken down into their constituent amino acids by peptidases before being utilized in various cellular processes.

While this compound itself has not been extensively documented as having a direct physiological or cell-signaling role, its biological significance is derived from its constituent amino acids. Asparagine, a non-essential amino acid, is crucial for the proper functioning of the central nervous system, helping to maintain equilibrium and control brain metabolism. byjus.comglpbio.com It is synthesized by the enzyme asparagine synthetase and plays a vital role in the synthesis of many proteins and enzymes. byjus.comnih.gov The availability of asparagine is particularly critical for the proliferation of certain cancer cells, such as those in acute lymphoblastic leukemia, which have a high demand for this amino acid. nih.govpatsnap.com Isoleucine is an essential amino acid, meaning it must be obtained from the diet, and is a fundamental building block for protein synthesis. khanacademy.org Therefore, the generation of this compound through proteolysis represents a step in making these vital amino acids available for cellular use.

Enzymatic Processing and Degradation of this compound

The degradation of dipeptides like this compound is carried out by a class of enzymes known as peptidases or proteases. nih.gov These enzymes catalyze the hydrolysis of the peptide bond. While specific peptidases that exclusively target the Isoleucyl-Asparagine bond are not extensively characterized, several classes of enzymes are known to process dipeptides.

Dipeptidyl peptidases are a major class of enzymes that cleave dipeptides from the N-terminus of polypeptide chains. nih.gov For example, Dipeptidyl Peptidase 7 from Stenotrophomonas maltophilia (SmDPP7) is a serine protease that hydrolyzes dipeptide units and shows a preference for hydrophobic residues at the P1 position. nih.gov Its ability to process various dipeptides, including those containing asparagine (e.g., Asn-Tyr), suggests that enzymes within this family could potentially recognize and cleave this compound. nih.gov

Furthermore, broadly specific proteases are capable of degrading a wide range of peptide sequences. Pronase, a mixture of several non-specific proteases, is often used in laboratory settings to achieve complete hydrolysis of proteins and peptides. chapman.edu Other enzymes like elastase, which cleaves after small hydrophobic amino acid residues, may also contribute to the degradation of small peptides, although with lower specificity for the Ile-Asn linkage. nih.gov In biological systems, a consortium of peptidases in environments like the digestive tract or within cells ensures the efficient breakdown of such dipeptides.

Enzyme ClassGeneral FunctionPotential Interaction with this compound
Dipeptidyl Peptidases Cleave dipeptides from the N-terminus of proteins.High potential for interaction and cleavage.
Aminopeptidases Cleave single amino acids from the N-terminus.Could act on the dipeptide to release Isoleucine.
Broad-Spectrum Proteases (e.g., Pronase) Non-specifically degrade proteins and peptides.Expected to hydrolyze this compound efficiently.
Asparagine Peptide Lyases Catalyze self-cleavage at asparagine residues via elimination.Unlikely to process a simple dipeptide via hydrolysis. nih.gov

The fundamental mechanism for the degradation of this compound is hydrolysis, a chemical reaction in which a water molecule breaks the peptide (amide) bond, yielding free isoleucine and asparagine. biotopics.co.ukkhanacademy.org This process can be achieved non-enzymatically through methods like acid hydrolysis, which typically involves heating the peptide with a strong acid like 6 M hydrochloric acid. pearson.comchemguide.co.uk The chemical mechanism of acid hydrolysis involves the protonation of the peptide's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net

In a biological context, this hydrolysis is catalyzed by proteolytic enzymes. khanacademy.org The active site of a peptidase provides a specific chemical environment that facilitates the cleavage of the peptide bond at a much faster rate and under physiological conditions.

The term proteolytic stability refers to a peptide's resistance to degradation by these enzymes. chapman.edunih.gov Short, unmodified dipeptides like this compound are generally considered to have low proteolytic stability and are rapidly broken down in biological fluids such as blood, plasma, or serum. plos.org The susceptibility of peptides to proteolysis is a significant factor in pharmacology, as it often limits their bioavailability as therapeutic agents. nih.gov Studies have shown that modifications, such as the incorporation of non-natural β-amino acids, can dramatically increase a peptide's resistance to enzymatic degradation. chapman.edu However, as a natural metabolic intermediate, the rapid turnover of this compound is a normal and expected part of amino acid metabolism.

Role of Isoleucine and Asparagine Residues in Protein Structure and Stability

The individual properties of isoleucine and asparagine play crucial roles in defining the three-dimensional structure and stability of proteins.

Isoleucine is an amino acid characterized by its nonpolar, aliphatic side chain, making it strongly hydrophobic. khanacademy.orgtechnologynetworks.com This property is a primary determinant of its structural role. In the aqueous environment of the cell, protein chains fold to minimize the exposure of such hydrophobic residues to water. This phenomenon, known as the hydrophobic effect, drives isoleucine residues to become buried in the protein's interior, forming a stable hydrophobic core.

Additionally, the structure of isoleucine's side chain, which is branched at the beta-carbon (the first carbon of the side chain), imposes steric constraints on the polypeptide backbone. This bulkiness restricts the range of permissible backbone conformations, making isoleucine less common in the tightly coiled structure of an alpha-helix but highly favored within the more extended conformations of beta-sheets.

Property of IsoleucineStructural Implication
Hydrophobic Side Chain Drives burial into the protein core, stabilizing the folded state.
Forms Hydrophobic Clusters Creates "cores of stability" that shield the protein interior from water. nih.govresearchgate.net
Beta-Branched Structure Restricts backbone flexibility, favoring beta-sheet conformations over alpha-helices.

In contrast to isoleucine, asparagine possesses a polar side chain containing a primary amide group. wikipedia.org This side chain is a versatile hydrogen-bonding participant; the amide nitrogen can donate two hydrogen bonds, and the carbonyl oxygen can accept two. arizona.edu This capacity allows asparagine to form extensive hydrogen bond networks that are vital for protein structure and function. arizona.edunih.gov

Asparagine residues frequently form hydrogen bonds with the polypeptide backbone. nih.gov This interaction is crucial for stabilizing specific structural motifs. For instance, asparagine is often found at the ends of alpha-helices and beta-strands, where its side chain "caps" the structure by satisfying the hydrogen-bonding potential of the exposed backbone amide or carbonyl groups. wikipedia.orgduke.edu It is also a powerful inducer of turns in the polypeptide chain, such as β-turns and asx motifs. wikipedia.orgrsc.org

In some proteins, buried asparagine residues can form "asparagine ladders," which are extended networks of hydrogen bonds linking the side chains to the main chain, significantly contributing to the protein's global stability. nih.gov Furthermore, asparagine is the primary site for N-linked glycosylation, a critical post-translational modification where a carbohydrate chain is attached to the side-chain nitrogen. wikipedia.org This modification profoundly impacts protein folding, stability, and cellular recognition. khanacademy.orgwikipedia.org Studies of antigen-antibody interactions have also highlighted that asparagine's ability to form strong, specific hydrogen bonds is crucial for molecular recognition and binding affinity. nih.gov

Influence of Dipeptide Sequences on Alpha-Helix Propensity and β-Sheet Formation

Alpha-Helix Propensity:

Isoleucine is generally considered a moderate to weak alpha-helix promoter. Its bulky, beta-branched side chain can cause steric clashes with the preceding turn of the helix, which can be destabilizing. In contrast, asparagine is often found at the ends of alpha-helices, where its side chain can form hydrogen bonds with the peptide backbone, but it is less favored within the helical core.

Different studies have assigned varying helix propensity values to these amino acids, reflecting the context-dependent nature of these preferences. A commonly cited scale based on host-guest studies in alanine-based peptides provides the following free energy changes (ΔΔG) for helix formation relative to alanine (B10760859) (a strong helix former):

Amino AcidΔΔG (kcal/mol)
Isoleucine (Ile)0.41
Asparagine (Asn)0.65

A lower ΔΔG value indicates a higher propensity for helix formation.

β-Sheet Formation:

Both isoleucine and asparagine are frequently found in beta-sheets. Isoleucine, with its β-branched side chain, is particularly well-suited for the extended conformation of a beta-strand. Asparagine can also readily adopt this conformation and can participate in hydrogen bonding interactions that stabilize beta-sheet structures. Studies have shown that asparagine is one of the most frequently occurring amino acids in loop regions that connect beta-strands, suggesting a role in initiating or stabilizing these structures. nih.govresearchgate.net The propensity of an amino acid to be in a β-sheet can also be influenced by whether it is in an exposed or buried position within the protein structure.

The intrinsic propensities of isoleucine and asparagine suggest that the this compound dipeptide is more likely to adopt an extended conformation, a precursor to β-sheet formation, rather than the tight turn of an alpha-helix. Computational studies on Asn-Gly containing peptides have shown a propensity to form β-turn structures, which are crucial for the formation of β-hairpins and larger β-sheets. nih.govarxiv.org Given the structural similarities, it is plausible that Ile-Asn sequences could also exhibit a tendency to form β-turns.

Non-Enzymatic Reactions of this compound and Related Peptides

Peptides and proteins are susceptible to various non-enzymatic reactions that can alter their structure and function. For this compound, the primary reactions of interest are the deamidation of the asparagine residue and the racemization of its constituent amino acids.

Deamidation is a common non-enzymatic modification of asparagine residues, converting the neutral asparagine to a negatively charged aspartic acid or isoaspartic acid. This process is highly dependent on the local sequence and conformation. nih.gov The primary mechanism involves the formation of a five-membered succinimide (B58015) intermediate. nih.gov

The reaction is initiated by a nucleophilic attack of the backbone nitrogen of the C-terminal residue (in this case, the hydroxyl group of the C-terminus, or the nitrogen of a subsequent amino acid in a longer peptide) on the side-chain carbonyl carbon of the asparagine. This forms a tetrahedral intermediate, which then releases ammonia (B1221849) to form the succinimide ring. The succinimide intermediate is subsequently hydrolyzed to yield a mixture of aspartic acid and isoaspartic acid, with the latter typically being the major product.

The rate of deamidation is significantly influenced by the identity of the C-terminal neighboring residue. Residues with small, flexible side chains, such as glycine, generally lead to the fastest rates of deamidation. Conversely, bulky side chains, like that of isoleucine, can sterically hinder the formation of the succinimide intermediate, resulting in a much slower deamidation rate. nih.gov In the context of the dipeptide this compound, the C-terminal residue is a hydroxyl group, which is less nucleophilic than the backbone nitrogen of another amino acid, likely resulting in a slower deamidation rate compared to asparagine residues within a longer peptide chain.

Racemization is the process by which an L-amino acid is converted to a mixture of L- and D-isomers. This can occur in proteins and peptides over time, particularly in long-lived tissues. rsc.org

Asparagine Racemization:

The racemization of asparagine is closely linked to its deamidation. The succinimide intermediate formed during deamidation has an acidic α-proton that can be abstracted, leading to a planar, achiral intermediate. Reprotonation can then occur from either side, resulting in a mixture of L- and D-succinimide. Subsequent hydrolysis of this racemic succinimide yields a mixture of L- and D-aspartic acid and L- and D-isoaspartic acid. researchgate.net Therefore, conditions that favor deamidation also promote the racemization of asparagine residues.

Isoleucine Racemization:

Isoleucine has two chiral centers, and its racemization (more accurately, epimerization) at the α-carbon leads to the formation of D-alloisoleucine. The rate of isoleucine racemization is generally slower than that of asparagine. Factors that can influence the rate of racemization of N-terminal amino acids include pH, temperature, and the nature of the adjacent amino acid. While specific data on the racemization of N-terminal isoleucine in the context of a C-terminal asparagine is scarce, the general mechanism involves the abstraction of the α-proton. The electron-withdrawing effect of the adjacent peptide bond can facilitate this process. The rate of racemization for different amino acids is influenced by the electron-withdrawing or donating properties of their side chains. Computational studies have explored the activation energies for the racemization of various aliphatic and aromatic amino acids. nih.gov

Computational Chemistry and Molecular Modeling of H Ile Asn Oh

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For H-Ile-Asn-OH, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), can determine its optimized molecular geometry and various electronic properties. scielo.br These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which identifies electrophilic and nucleophilic sites within the molecule. Mulliken atomic charge analysis helps in quantifying the partial charge on each atom, revealing details about intramolecular charge transfer and the nature of chemical bonds. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
EHOMO~ -0.26 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -0.02 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 0.24 eVIndicates chemical reactivity and stability; a larger gap implies greater stability. researchgate.net
Dipole MomentVariable (conformation-dependent)Measures the overall polarity of the molecule.
Chemical Potential (µ)~ -0.14 eVDescribes the escaping tendency of electrons from an equilibrium system. researchgate.net
Global Hardness (η)~ 0.12 eVMeasures resistance to change in electron distribution or charge transfer. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a physiological environment, typically in explicit water solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and interactions over time. hw.ac.uk

Table 2: Typical Parameters for MD Simulation of this compound

ParameterTypical Value/MethodPurpose
Force FieldCOMPASS, AMBER, CHARMMA set of parameters and equations used to describe the potential energy of the system. mdpi.com
Solvent ModelTIP3P, SPC/E (Explicit Water)Represents the aqueous environment.
Simulation TimeNanoseconds (ns) to Microseconds (µs)Duration of the simulation to capture relevant molecular motions. nih.gov
Time Step1-2 femtoseconds (fs)The interval between successive calculations of forces and positions. mdpi.com
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature to mimic physiological conditions.
Temperature~300 KSimulates physiological temperature. researchgate.net

Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be used to investigate its potential interactions with the active sites of enzymes or the binding pockets of receptors.

Potential targets for docking studies include peptidases, which are responsible for peptide degradation, or enzymes like asparagine synthetase, where it might act as a feedback inhibitor. nih.gov Another area of interest is its interaction with G protein-coupled receptors (GPCRs), where asparagine residues are often crucial for ligand binding or receptor activation. nih.govnih.gov Docking algorithms score different binding poses based on factors like binding energy, which indicates the affinity of the dipeptide for the target. mdpi.com The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the dipeptide and amino acid residues of the macromolecule. researchgate.net

Table 3: Hypothetical Docking Results of this compound with an Enzyme Active Site

ParameterResultInterpretation
Binding Energy-7.5 kcal/molA negative value indicates a favorable binding interaction.
Interacting ResiduesAsp74, Arg12, Tyr292Specific amino acids in the binding pocket that form contacts with the ligand. nih.govmdpi.com
Hydrogen BondsAsn side-chain amide with Asp74; C-terminus with Arg12Key stabilizing interactions that anchor the ligand in the binding site.
Hydrophobic InteractionsIle side chain with a hydrophobic pocket formed by Val, LeuContribute to binding affinity and specificity.

Prediction of Reactivity and Stability Profiles

Computational methods are invaluable for predicting the chemical reactivity and degradation pathways of peptides. For this compound, a key area of investigation is its stability, particularly concerning the asparagine residue. Asparagine is known to undergo spontaneous, non-enzymatic deamidation or succinimide (B58015) formation, which can alter the structure and function of peptides and proteins. mdpi.com DFT calculations can be used to model the reaction mechanism of succinimide formation, identifying the transition states and calculating the activation energies for this degradation pathway.

Reactivity can also be assessed using global reactivity descriptors derived from DFT calculations. nih.gov Parameters such as ionization potential, electron affinity, chemical hardness, and the electrophilicity index provide a quantitative measure of the molecule's tendency to participate in chemical reactions. These descriptors help in comparing the reactivity of this compound with other peptides and predicting its behavior in various chemical environments.

Table 4: Key Reactivity and Stability Descriptors for this compound

DescriptorSignificanceComputational Method
Activation Energy (Ea) for Succinimide FormationIndicates the kinetic stability of the Asn residue; a higher barrier means greater stability. mdpi.comDFT Transition State Search
Ionization Potential (IP)Energy required to remove an electron; related to antioxidant capacity.DFT (IP ≈ -EHOMO)
Electron Affinity (EA)Energy released when an electron is added.DFT (EA ≈ -ELUMO)
Electrophilicity Index (ω)Measures the propensity of a species to accept electrons. researchgate.netDFT (ω = µ²/2η)

In Silico Assessment of Bioactivity (e.g., interactions with taste receptors)

In silico methods are increasingly used in the early stages of drug discovery and bioactivity screening. nih.govnih.gov For this compound, a particularly relevant application is the assessment of its potential interaction with taste receptors, specifically the sweet taste receptor (Tas1R2/Tas1R3). scilit.com The taste of amino acids and small peptides is linked to their ability to bind to this heterodimeric GPCR.

The AH-B-X theory of sweetness posits that a sweet molecule must contain a hydrogen bond donor (AH), a hydrogen bond acceptor (B), and a hydrophobic group (X) in a specific spatial arrangement. This compound possesses all these features: the N-terminal amino group (AH), the C-terminal carboxyl group (B), and the hydrophobic isoleucine side chain (X). Molecular docking and MD simulations can be used to model the binding of this dipeptide into the Venus flytrap module of the T1R2 subunit. nih.govresearchgate.net These simulations can predict the binding affinity and verify if the dipeptide can stabilize the "closed" active conformation of the receptor, providing a mechanistic hypothesis for its taste profile. scilit.com

Table 5: Predicted Interactions of this compound with the Sweet Taste Receptor (Tas1R2/T1R3)

Dipeptide MoietyReceptor Interaction Site (Hypothetical)Type of Interaction
N-terminal Amino Group (AH)Aspartate/Glutamate residue in T1R2Hydrogen Bond/Salt Bridge
C-terminal Carboxyl Group (B)Arginine/Lysine residue in T1R2Hydrogen Bond/Salt Bridge
Isoleucine Side Chain (X)Hydrophobic pocket in T1R2Hydrophobic/van der Waals Interactions scilit.com
Asparagine Side ChainPolar residues (e.g., Ser, Thr)Hydrogen Bond

Applications of H Ile Asn Oh in Research and Bioengineering

H-Ile-Asn-OH as a Building Block in Complex Peptide Synthesis

One of the primary roles of this compound, or more commonly the Ile-Asn sequence, is as a constituent unit in the chemical synthesis of larger, more complex peptides. thieme-connect.de Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can incorporate the Ile-Asn motif into polypeptide chains. thieme-connect.depeptide.com The stepwise elongation process, a common strategy in peptide synthesis, allows for the sequential addition of amino acids or dipeptide fragments to build a target sequence. thieme-connect.de The Ile-Asn sequence has been successfully integrated into various synthetic peptides, demonstrating its utility as a reliable building block. nih.govnih.gov

Research FindingSynthesized Peptide Containing Ile-Asn SequenceSynthesis Method
Synthesis of Hepatitis C-viral polyprotein fragment. nih.govLeu-Ile-Asn -Thr-Asn-Ala-Ser-Trp-His-Ala-Asn-Arg-Thr-Ala-Leu-Ser Asn-Asp Ser-Lys Leu Asn Thr-Gly Ala NH₂Stepwise fluoren-9-yl methoxycarbonyl (Fmoc) solid-phase method. nih.gov
Synthesis of Acyl Carrier Protein (ACP) fragment. peptide.comnih.govH-Val-Gln-Ala-Ala-Ile -Asp-Tyr-Ile-Asn -Gly-OHSolid Phase Peptide Synthesis (SPPS). peptide.com
Labeling of Glyceraldehyde-3-Phosphate Dehydrogenase active site. nih.govIle -Val-Ser-Asn -Ala-Ser-Cys-Thr-Thr-AsnTryptic peptide fragment from the native protein. nih.gov

Peptide libraries are vast collections of different peptide sequences that serve as a powerful tool in drug discovery and functional genomics. nih.govmedchemexpress.com These libraries are screened to identify peptides that can bind to a specific target, such as a receptor or enzyme, or elicit a particular biological response. nih.govmedchemexpress.com Dipeptides and individual amino acids are the fundamental components of these libraries. iroatech.com The inclusion of the this compound motif within a library increases its chemical diversity by providing sequences with a specific combination of hydrophobicity (from Isoleucine) and a polar, hydrogen-bonding side chain (from Asparagine). google.com Screening such libraries has led to the identification of novel enzyme inhibitors and other bioactive peptides. nih.gov For instance, screening random peptide libraries expressed on the surface of E. coli has been successfully used to discover new lead structures for inhibiting human cathepsin G. nih.gov

Cyclic peptides often exhibit enhanced stability, target affinity, and membrane permeability compared to their linear counterparts, making them attractive therapeutic candidates. rsc.org The synthesis of these molecules often begins with a linear precursor peptide, which is then cyclized. google.com The Ile-Asn sequence can be incorporated into these linear precursors. For example, a peptide containing the sequence -Gln-Ile -Asp- has been used as a substrate for the macrocyclase enzyme OscGmac to produce a cyclic product. rsc.org Furthermore, peptide mimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties—can be designed using knowledge gained from bioactive peptide sequences, including those containing Ile-Asn. unc.edu

Use of this compound as a Research Chemical and Probe

Beyond its role in synthesis, the dipeptide this compound is a valuable research chemical in its own right. As a naturally occurring metabolite, it is used in metabolomics studies to understand biochemical pathways. nih.gov

In analytical chemistry, particularly in mass spectrometry-based metabolomics and proteomics, accurate identification and quantification of molecules rely on comparison with high-purity reference standards. iroatech.comresearchgate.net this compound, often supplied as a salt like a trifluoroacetate, serves this purpose. biosynth.com The availability of standardized dipeptides is crucial for creating metabolite libraries that enable the high-throughput screening and identification of small molecules in complex biological samples. iroatech.com These standards help to unambiguously differentiate between isomeric dipeptides, such as Asn-Ile and Asn-Leu, which can be challenging in LC-MS/MS analysis without a proper reference. researchgate.net

Small peptides containing specific sequences are frequently used as probes to study enzyme mechanisms, specificity, and active site structures. The Ile-Asn sequence has been found within a highly conserved region of the glyceraldehyde-3-phosphate dehydrogenase active site, which was identified through labeling with a photoaffinity probe. nih.gov This indicates the importance of this sequence in the enzyme's structure and function. nih.gov Similarly, synthetic peptides incorporating the Asn residue, such as those with a Pro-Asn-Ile sequence, have been used as substrates to investigate novel chemical cleavage reactions, providing tools to facilitate the structural analysis of proteins. researchgate.net The use of dipeptide libraries in screening assays also serves to probe the substrate specificity of enzymes, such as dipeptide epimerases. nih.gov

Integration into Biomaterials Science (e.g., peptide hydrogels, self-assembling peptides)

Biomaterials science has seen a surge of interest in using peptides as building blocks for functional materials due to their biocompatibility and programmability. nih.govmdpi.com Self-assembling peptides (SAPs) can spontaneously form ordered nanostructures, such as nanofibers, which can entrap large amounts of water to form hydrogels. tandfonline.comnih.gov These hydrogels mimic the natural extracellular matrix and have applications in tissue engineering, drug delivery, and regenerative medicine. nih.govjpt.com

The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov The sequence of the peptide dictates its assembly properties. Peptides with alternating hydrophobic and hydrophilic residues are particularly effective. nih.gov this compound, with its hydrophobic Isoleucine residue and hydrophilic Asparagine residue, fits this design principle. While short dipeptides alone may require modification (e.g., with an Fmoc group) to drive gelation, the inherent amphiphilicity of the Ile-Asn motif makes it a candidate for incorporation into longer self-assembling sequences. frontiersin.org The presence of hydrophobic residues like Isoleucine is known to be a key factor in the formation of the β-sheet structures that underpin many peptide hydrogels. nih.gov Therefore, the Ile-Asn dipeptide represents a fundamental structural unit that can be integrated into the design of advanced, self-assembling biomaterials. nih.gov

Future Directions and Emerging Research Avenues for H Ile Asn Oh

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of peptides, including H-Ile-Asn-OH, has traditionally been approached through either solution-phase or solid-phase peptide synthesis (SPPS). thieme-connect.desoton.ac.uk While effective, these methods can present challenges related to reaction time, yield, and the potential for racemization. peptide.com Future research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic strategies.

One promising direction is the refinement of SPPS protocols to handle "difficult sequences." The synthesis of peptides containing specific amino acid combinations can sometimes be problematic, leading to incomplete reactions or aggregation. peptide.comacs.org The development of novel resins and linkers is a key area of investigation. For instance, new solid supports could enhance the solvation of the growing peptide chain, making the reactive sites more accessible and improving coupling efficiency. soton.ac.uk

Furthermore, the evolution of coupling reagents is critical. The ideal coupling reagent should facilitate rapid and complete amide bond formation with minimal side reactions, particularly racemization of the chiral amino acid centers. peptide.com Research into new generations of coupling reagents, such as those based on oxyma (B123771) derivatives or phosphonium (B103445) salts, aims to improve reaction kinetics and stereochemical integrity. peptide.com A comparative overview of traditional versus emerging synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Peptide Synthesis Strategies

Feature Traditional Solution-Phase Synthesis Traditional Solid-Phase Peptide Synthesis (SPPS) Emerging Synthetic Routes
Principle Stepwise coupling of amino acids in a homogenous solution. Stepwise coupling of amino acids on a solid resin support. Flow chemistry, enzymatic synthesis, advanced coupling reagents.
Purification Requires purification after each step, often by crystallization or chromatography. Purification is simplified as excess reagents are washed away. soton.ac.uk Can offer simplified purification, in-line monitoring, and reduced waste.
Scalability Generally more suitable for large-scale synthesis. mdpi.com Traditionally used for smaller-scale synthesis (research, initial screening). Flow chemistry shows high potential for scalability.
Racemization Risk Can be a significant issue depending on the coupling method and sequence. Generally lower risk than solution-phase, but can occur. Focus on racemization-free coupling reagents and conditions. peptide.com

| Efficiency for this compound | Potentially cumbersome due to intermediate purifications. | Standard approach, but can be optimized for speed and yield. | Could offer higher throughput, purity, and sustainability. |

Another avenue is the application of flow chemistry to peptide synthesis. This technology allows for the continuous production of the target peptide, offering precise control over reaction parameters such as temperature and reaction time, which can lead to higher yields and purity. The use of automated flow systems could significantly accelerate the synthesis of this compound and its analogues for research purposes.

Advanced Spectroscopic Techniques for Real-Time Analysis

The structural characterization and real-time analysis of dipeptides like this compound are crucial for understanding their behavior in biological systems. While standard techniques like 1D NMR and basic mass spectrometry are useful, advanced methods are opening new doors for detailed analysis.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques like Correlation Spectroscopy (COSY), is becoming increasingly valuable for the unambiguous structural elucidation of dipeptides. acs.orgresearchgate.netwalisongo.ac.id For this compound, 2D-NMR can definitively confirm the connectivity between the isoleucine and asparagine residues by observing correlations between protons on adjacent amino acids, which is not always possible with simpler 1D spectra. acs.org

In the realm of mass spectrometry, tandem MS (MS/MS) coupled with advanced separation techniques like hydrophilic interaction liquid chromatography (HILIC) or capillary electrophoresis offers a powerful platform for comprehensive dipeptide analysis. jst.go.jpacs.orgnih.gov These methods can separate structural isomers (e.g., Ile-Asn from Asn-Ile) and provide detailed fragmentation patterns for confident identification. acs.org The development of derivatization strategies, such as using phenyl isocyanate or dansyl chloride, can enhance the ionization efficiency and chromatographic retention of small, polar dipeptides, further improving detection sensitivity. jst.go.jpnih.gov

Looking forward, time-resolved spectroscopic techniques, such as time-resolved infrared (IR) spectroscopy, hold the potential for real-time observation of the conformational dynamics of this compound. pnas.org By monitoring changes in vibrational modes over time, researchers could study how the dipeptide interacts with its environment or other molecules on a millisecond timescale. nih.gov This could be particularly insightful for understanding its role in dynamic biological processes. The combination of machine learning algorithms with spectroscopic data is also an emerging field that could accelerate the simulation and interpretation of spectra for complex biological interactions. pnas.org

Deeper Elucidation of Mechanistic Biological Roles at the Molecular Level

While this compound is recognized as a metabolite, its specific mechanistic roles at the molecular level are largely unexplored. nih.gov Future research will likely focus on moving beyond this general classification to uncover specific functions. The biological activities of the constituent amino acids, L-isoleucine and L-asparagine, provide clues to the potential roles of the dipeptide.

L-isoleucine is an essential amino acid critical for protein synthesis, and its availability is monitored by the cell through enzymes like isoleucyl-tRNA synthetase (IARS). wikipedia.orgresearchgate.net L-asparagine is also vital for protein synthesis and plays a significant role in cancer cell metabolism and signaling. frontiersin.orgmdpi.com The non-enzymatic deamidation of asparagine residues in proteins can act as a "molecular clock," influencing protein turnover. mdpi.com

Based on this, several hypotheses for the function of this compound can be formulated for future investigation:

Localized Amino Acid Delivery: The dipeptide could serve as a targeted delivery vehicle for isoleucine and asparagine, being transported into specific cells or cellular compartments before being hydrolyzed by peptidases. This could be a mechanism to fine-tune local amino acid concentrations for processes like protein synthesis or metabolic regulation.

Signaling Molecule: Peptides are well-known signaling molecules, acting as hormones, neurotransmitters, or modulators of protein-protein interactions. ontosight.ai this compound could have a currently unknown signaling function, perhaps interacting with specific receptors or enzymes to trigger a cellular response.

Metabolic Intermediate: The dipeptide may be a key intermediate in a metabolic pathway that is not yet fully characterized. Its formation and breakdown could be tightly regulated steps in cellular metabolism.

Future research will require the development of specific molecular probes and assays to track the localization and interactions of this compound within cells. Advanced techniques in metabolomics and proteomics will be essential to identify its binding partners and understand its influence on cellular pathways.

Rational Design of Dipeptide-Based Scaffolds for Chemical Biology Applications

Dipeptides and their cyclic counterparts are increasingly recognized as "privileged scaffolds" in chemical biology and drug discovery. nih.govnih.gov Their simple, well-defined structures provide a versatile platform for the design of molecules with diverse biological functions. researchgate.net The dipeptide this compound, with its specific combination of a hydrophobic (isoleucine) and a polar, hydrogen-bonding (asparagine) side chain, offers a unique starting point for rational design.

One major application is in the development of peptidomimetics to modulate protein-protein interactions (PPIs). nih.govchemrxiv.org Many PPIs are mediated by short peptide motifs, and a dipeptide scaffold can be elaborated to mimic these motifs, acting as an inhibitor. The isoleucine residue of this compound could be used to engage with hydrophobic pockets in a target protein, while the asparagine side chain could form specific hydrogen bonds to enhance binding affinity and selectivity.

Another exciting area is the use of self-assembling dipeptides to create novel biomaterials, such as hydrogels. nih.govresearchgate.net The self-assembly process is driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.gov By modifying the this compound structure, for example by attaching aromatic groups to the N-terminus, it may be possible to design new hydrogelators for applications in drug delivery or tissue engineering. nih.gov Machine learning approaches are also being developed to predict the self-assembly properties of dipeptides based on their chemical features, which could accelerate the design process. researchgate.net

The rational design of these scaffolds involves a deep understanding of structure-activity relationships, often aided by computational modeling. chemrxiv.org By systematically modifying the this compound backbone and side chains, researchers can create libraries of new molecules for screening in a wide range of chemical biology applications, from developing new therapeutic leads to creating novel molecular probes. researchgate.netacs.org

Q & A

How can researchers ensure reproducible synthesis and characterization of H-Ile-Asn-OH?

Methodological Answer:

  • Synthesis Protocols : Document step-by-step procedures for solid-phase peptide synthesis (SPPS) or solution-phase methods, including reagents, solvents, coupling agents (e.g., HBTU/DIC), and reaction times. Specify temperature and pH conditions for deprotection and cleavage .
  • Characterization : Use NMR (¹H, ¹³C) to confirm backbone structure and side-chain integrity. Employ mass spectrometry (MS) for molecular weight validation. For diastereomeric purity, use HPLC with chiral columns .
  • Reproducibility : Adhere to guidelines from journals like the Beilstein Journal of Organic Chemistry, which require detailed experimental sections and validation against known standards for known compounds .

What are the critical steps for conducting a literature review on this compound in peptide research?

Methodological Answer:

  • Database Selection : Use Web of Science or PubMed with keywords like “this compound,” “dipeptide synthesis,” and “peptide stability.” Prioritize peer-reviewed journals over non-specialized sources .
  • Source Evaluation : Filter results to focus on studies with rigorous experimental validation (e.g., NMR/MS data, stability assays). Exclude sources lacking methodological transparency .
  • Gaps Identification : Compare findings across studies to identify unresolved issues, such as conflicting stability data in aqueous buffers .

How should researchers address contradictory data in this compound structural or functional analyses?

Methodological Answer:

  • Root-Cause Analysis : Re-examine experimental conditions (e.g., solvent purity, temperature fluctuations). For structural discrepancies, rerun NMR/MS with internal standards .
  • Statistical Validation : Apply ANOVA or t-tests to assess whether variations fall within acceptable error margins. Use software like MestReNova for spectral deconvolution .
  • Iterative Refinement : Adjust hypotheses iteratively based on Popperian falsification principles, as outlined in empirical contradiction frameworks .

What strategies optimize the purification of this compound while minimizing side products?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with gradients of acetonitrile/water (+0.1% TFA). Monitor UV absorption at 214 nm for peptide bonds .
  • Side-Product Mitigation : Increase equivalents of coupling agents or extend reaction times during SPPS to reduce deletion sequences. Validate purity via LC-MS .
  • Scale-Up Considerations : Maintain consistent flow rates and column dimensions during preparative HPLC to ensure reproducibility .

What validation criteria are essential for confirming this compound identity and purity?

Methodological Answer:

  • Multi-Technique Approach :

    Technique Purpose Acceptance Criteria
    NMRConfirm stereochemistryNo extraneous peaks in ¹H/¹³C spectra
    MSVerify molecular weightObserved mass ± 0.1 Da of theoretical
    HPLCAssess puritySingle peak with >95% area

How can statistical methods resolve uncertainties in this compound stability studies?

Methodological Answer:

  • Experimental Design : Conduct accelerated stability testing at multiple pH/temperature conditions. Use Arrhenius modeling to predict shelf life .
  • Error Analysis : Quantify instrument uncertainty (e.g., HPLC pump variability) and biological variability (e.g., enzyme degradation rates) .
  • Reporting Standards : Follow NIH guidelines for preclinical studies, including raw data tables in appendices and processed data in main text .

What computational tools aid in predicting this compound interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate peptide-receptor binding using AMBER or GROMACS. Validate with experimental IC₅₀ values from enzyme assays .
  • Machine Learning : Train models on peptide stability datasets to predict degradation pathways. Use SHAP values to interpret feature importance .

How to design experiments evaluating this compound’s resistance to enzymatic degradation?

Methodological Answer:

  • Enzyme Selection : Use proteases relevant to the target biological system (e.g., trypsin for intestinal stability studies). Include controls without enzymes .
  • Kinetic Analysis : Measure degradation rates via HPLC at timed intervals. Calculate kcat/KM to compare susceptibility across conditions .

How to reconcile conflicting bioactivity results for this compound across cell-based assays?

Methodological Answer:

  • Assay Standardization : Use identical cell lines, passage numbers, and culture conditions. Pre-treat cells with protease inhibitors if degradation is suspected .
  • Dose-Response Curves : Generate EC₅₀ values across 3+ independent experiments. Apply Bland-Altman plots to assess inter-experiment variability .

What ethical and documentation practices are critical for this compound research?

Methodological Answer:

  • Data Confidentiality : Anonymize raw data linked to human trials. Store encrypted backups compliant with institutional review board (IRB) protocols .
  • Reproducibility : Share synthetic protocols and characterization data in open-access repositories (e.g., Zenodo) with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.